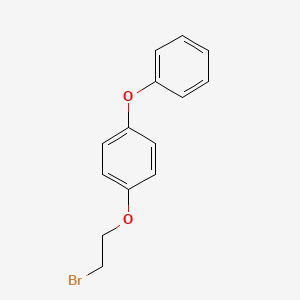

1-(2-Bromoethoxy)-4-phenoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBGFBFDCPJARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532197 | |

| Record name | 1-(2-Bromoethoxy)-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87545-48-0 | |

| Record name | 1-(2-Bromoethoxy)-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Contemporary Organic Synthesis

In the landscape of modern organic synthesis, the demand for functionalized molecules for applications in materials science, medicinal chemistry, and agrochemicals is ever-increasing. 1-(2-Bromoethoxy)-4-phenoxybenzene emerges as a valuable reagent in this context. Its synthesis is conceptually rooted in fundamental organic reactions, most notably the Williamson ether synthesis.

The preparation of this compound can be achieved through the reaction of 4-phenoxyphenol with an excess of 1,2-dibromoethane. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or dimethylformamide (DMF). The phenoxide ion, generated in situ from 4-phenoxyphenol and the base, acts as a nucleophile, attacking one of the carbon atoms of 1,2-dibromoethane and displacing a bromide ion. The use of an excess of 1,2-dibromoethane is crucial to favor the formation of the desired mono-alkylated product over the dialkylated byproduct. chemspider.com The reaction conditions, including temperature and choice of solvent, can be optimized to improve the yield and selectivity of the desired product. chemspider.comgoogle.com

The presence of the bromine atom in the resulting molecule is of paramount importance. Bromo-organic compounds are a cornerstone of organic synthesis due to the bromine atom's ability to serve as a good leaving group in nucleophilic substitution reactions and its utility in the formation of organometallic reagents. nih.gov

Role As a Key Intermediate and Synthetic Building Block

The utility of 1-(2-Bromoethoxy)-4-phenoxybenzene lies in its bifunctional nature. The molecule can be conceptually divided into two key components: the reactive bromoethoxy group and the stable phenoxybenzene tail. This duality allows it to serve as a key intermediate in the synthesis of a wide array of more complex molecules.

The primary role of this compound in synthesis is as an electrophile. The carbon atom attached to the bromine is electron-deficient and is therefore susceptible to attack by nucleophiles. This allows for the introduction of the -(CH₂)₂-O-(4-phenoxyphenyl) moiety into a target molecule. A variety of nucleophiles can be employed in these substitution reactions, including amines, thiols, and carbanions.

For instance, the reaction of this compound with a primary or secondary amine would lead to the formation of a secondary or tertiary amine, respectively. This type of reaction is fundamental in the synthesis of many biologically active molecules. The phenoxybenzene portion of the molecule can contribute to the desired pharmacokinetic and pharmacodynamic properties of the final product, such as improved metabolic stability or enhanced binding to a biological target.

Overview of Research Trajectories

Established Synthetic Pathways for Bromoethoxy-Phenoxybenzene Scaffolds

Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The first and most direct approach involves the etherification of 4-phenoxyphenol with a C2-bromo-electrophile. The second approach is a two-step process involving the initial synthesis of an intermediate alcohol, 2-(4-phenoxyphenoxy)ethanol, followed by the bromination of the terminal hydroxyl group.

Etherification Reactions in Synthetic Contexts (e.g., Williamson Ether Synthesis Adaptations)

The most common and direct method for synthesizing this compound is a modification of the Williamson ether synthesis. wikipedia.org This venerable reaction, developed in the 19th century, forms an ether from an organohalide and a deprotonated alcohol (alkoxide). sid.ir For the synthesis of the target compound, this involves the reaction of 4-phenoxyphenoxide with a suitable two-carbon electrophile bearing a bromine atom.

A typical procedure involves the O-alkylation of 4-phenoxyphenol with an excess of 1,2-dibromoethane. The phenol is first deprotonated by a base to form the more nucleophilic phenoxide. The phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a bimolecular nucleophilic substitution (SN2) reaction, displacing one of the bromide ions as a leaving group. wikipedia.orgsid.ir Using an excess of 1,2-dibromoethane is crucial to favor the formation of the desired mono-alkylated product and minimize the formation of the dialkylated byproduct, 1,2-bis(4-phenoxyphenoxy)ethane.

Key parameters for this synthesis include the choice of base and solvent. A moderately strong base is required to sufficiently deprotonate the phenolic hydroxyl group. Polar aprotic solvents are often preferred as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide anion, thus increasing its reactivity. wikipedia.orgmasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 4-Phenoxyphenol | 1,2-Dibromoethane (excess) | Potassium Carbonate (K₂CO₃) | Acetone or N,N-Dimethylformamide (DMF) | Reflux, 12-24h |

| 4-Phenoxyphenol | 1,2-Dibromoethane (excess) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or DMF | 0°C to room temp., 2-8h |

Bromination Strategies for Alkyl Ether Chains

An alternative synthetic route involves the initial synthesis of 2-(4-phenoxyphenoxy)ethanol, which is then converted to the target bromo-compound. This pathway is useful if the intermediate alcohol is readily available or if the direct etherification with 1,2-dibromoethane proves to be low-yielding or difficult to purify. The synthesis of the intermediate alcohol can be achieved via the Williamson ether synthesis between 4-phenoxyphenol and 2-bromoethanol.

The subsequent conversion of the primary alcohol in 2-(4-phenoxyphenoxy)ethanol to the corresponding alkyl bromide is a standard transformation in organic synthesis. Several reagents are effective for this purpose, with phosphorus tribromide (PBr₃) being one of the most common and reliable. commonorganicchemistry.com This reaction proceeds by converting the hydroxyl group, which is a poor leaving group, into a good leaving group. masterorganicchemistry.com

The reaction with PBr₃ works well for primary and secondary alcohols and typically proceeds with high yields. wikipedia.org The conditions are generally mild, avoiding the high temperatures and strongly acidic conditions that might promote side reactions.

| Starting Material | Brominating Agent | Solvent | Typical Conditions |

|---|---|---|---|

| 2-(4-phenoxyphenoxy)ethanol | Phosphorus Tribromide (PBr₃) | Diethyl ether or Dichloromethane (DCM) | 0°C to room temp., 1-3h |

| 2-(4-phenoxyphenoxy)ethanol | Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Dichloromethane (DCM) | 0°C to room temp., 2-4h |

Exploration of Novel and Efficient Synthetic Routes

While traditional methods are effective, modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles can be applied to the synthesis of this compound to reduce its environmental impact. Key areas of improvement include the use of safer solvents, reduction of energy consumption, and the use of catalytic methods.

One significant advancement is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times for the Williamson ether synthesis, often from many hours to just a few minutes, which leads to significant energy savings. orgchemres.orgsacredheart.edu Some microwave-assisted procedures can even be performed under solvent-free conditions, further enhancing their green credentials. sid.irresearchgate.net

Another green approach involves replacing traditional volatile organic solvents with more environmentally friendly alternatives. For the Williamson synthesis, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, although their reprotoxic properties are a concern. masterorganicchemistry.comacsgcipr.org Research into surfactant-assisted synthesis in aqueous media presents a promising alternative, where micelles create a microenvironment that facilitates the reaction between the water-insoluble reactants. researchgate.net

Catalytic Methodologies for Enhanced Synthesis

Catalysis offers a powerful tool for improving the efficiency of the synthesis. Phase-transfer catalysis (PTC) is particularly well-suited for the Williamson ether synthesis of this compound. crdeepjournal.org In this method, a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the 1,2-dibromoethane is dissolved. utahtech.edu

This approach offers several advantages:

It allows the use of inexpensive and safer bases, such as aqueous sodium hydroxide, instead of reactive and hazardous reagents like sodium hydride. crdeepjournal.orgphasetransfer.com

It eliminates the need for strictly anhydrous and often expensive polar aprotic solvents.

Reaction rates are often accelerated, leading to shorter reaction times and milder conditions.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. The established pathways for synthesizing this compound proceed through well-characterized mechanistic steps.

The Williamson ether synthesis occurs via a classic SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The process begins with the deprotonation of 4-phenoxyphenol by a base to form the 4-phenoxyphenoxide anion. This anion then acts as the nucleophile. It attacks the electrophilic carbon atom of 1,2-dibromoethane from the backside relative to the leaving group (a bromide ion). The C-O bond forms concurrently with the breaking of the C-Br bond in a single, concerted step. masterorganicchemistry.com This mechanism dictates that primary alkyl halides, like 1,2-dibromoethane, are ideal substrates, as they are unhindered and less prone to competing elimination reactions.

The bromination of the intermediate alcohol, 2-(4-phenoxyphenoxy)ethanol, with phosphorus tribromide also follows an SN2 pathway. The mechanism involves two main steps:

Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group attacks the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and converts the hydroxyl group into a good leaving group (an O-P bond is formed). masterorganicchemistry.comvedantu.com

Nucleophilic Substitution: The bromide ion that was displaced in the first step then acts as a nucleophile, attacking the carbon atom bonded to the activated oxygen group in a backside attack. This results in the formation of the C-Br bond and the departure of the leaving group, with an inversion of stereochemistry if the carbon were chiral. wikipedia.org

This mechanistic pathway explains why PBr₃ is effective for primary alcohols and avoids the carbocation rearrangements that can occur when using hydrobromic acid (HBr). reddit.com

Chemical Reactivity of the Bromoethoxy Moiety

The bromoethoxy group, -OCH₂CH₂Br, is a primary alkyl halide tethered to a phenoxy group via an ether linkage. Its reactivity is dominated by the chemistry of the carbon-bromine bond, a polar bond that renders the terminal carbon electrophilic and susceptible to attack by nucleophiles. The primary nature of the alkyl halide significantly influences the preferred reaction pathways.

Bimolecular Elimination (E2) Processes and Alkene Formation

While S(_{N})2 reactions are typically favored for primary alkyl halides, bimolecular elimination (E2) can occur, particularly in the presence of a strong, sterically hindered base. lumenlearning.comlibretexts.org The E2 reaction is a concerted process where the base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while simultaneously the carbon-bromine bond breaks and a double bond forms between the α and β carbons. libretexts.org

For an E2 reaction to proceed efficiently, a specific stereochemical arrangement is required: the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). libretexts.org This alignment allows for optimal overlap of the developing p-orbitals to form the new π-bond. youtube.com

In the case of this compound, the use of a bulky base like potassium tert-butoxide (t-BuOK) would favor the E2 pathway over S(_{N})2, leading to the formation of 1-phenoxy-4-vinyloxybenzene. youtube.comchemistrysteps.com The steric bulk of the base hinders its ability to act as a nucleophile at the α-carbon, making proton abstraction at the less hindered β-carbon more likely. libretexts.org

Table 2: Competition Between S(_{N})2 and E2 Pathways

| Base/Nucleophile | Type | Primary Product(s) | Predominant Mechanism |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Strong Base, Strong Nucleophile | S({N})2 Product (Major), E2 Product (Minor) | S({N})2 |

| Potassium tert-butoxide (t-BuOK) | Strong, Sterically Hindered Base | E2 Product (Major) | E2 |

This table illustrates the expected major reaction pathways based on the properties of the base/nucleophile.

Rearrangement Reactions

Rearrangement reactions involving the bromoethoxy moiety are generally unlikely under typical nucleophilic substitution or elimination conditions. Carbocation rearrangements, such as hydride or alkyl shifts, are characteristic of S({N})1 and E1 mechanisms, which proceed through a carbocation intermediate. libretexts.org However, primary alkyl halides like this compound are poor substrates for these mechanisms due to the high instability of the primary carbocation that would need to form. Therefore, reactions are expected to proceed cleanly via S({N})2 or E2 pathways without skeletal rearrangement.

Chemical Reactivity of the Phenoxybenzene Core

The phenoxybenzene core consists of two phenyl rings linked by an ether oxygen. This structure is subject to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The directing and activating effects of the substituents on each ring govern the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The substituents already present on the ring determine the rate and position of the incoming electrophile. libretexts.orglibretexts.org

Ring A (Phenoxy-substituted ring): The phenoxy group (-OPh) is an activating group, meaning it increases the rate of EAS compared to benzene. The oxygen atom donates electron density to the ring via resonance, stabilizing the positively charged intermediate (the sigma complex). organicchemistrytutor.comyoutube.com This donation is most effective at the ortho and para positions, making the phenoxy group an ortho, para-director. masterorganicchemistry.com

Ring B (Bromoethoxy-substituted ring): The 2-bromoethoxy group (-OCH₂CH₂Br) is also an activating, ortho, para-directing group. The ether oxygen adjacent to the ring donates electron density through resonance, similar to a methoxy group. organicchemistrytutor.com The electron-withdrawing inductive effect of the bromine is attenuated by the two-carbon chain and is outweighed by the oxygen's strong resonance donation.

When this compound undergoes EAS, substitution will occur on both rings, but the precise location depends on the reaction conditions. The ether-linked oxygen is a strong activating group. Therefore, on Ring B, substitution will be directed to the positions ortho to the bromoethoxy group. On Ring A, the phenoxy substituent will direct incoming electrophiles to its ortho and para positions. Since the para position is already substituted, reaction will occur at the ortho positions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. sigmaaldrich.comchemguide.co.uklumenlearning.comlibretexts.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Substitution at ortho positions to the ether linkages on both rings |

| Bromination | Br⁺ | Br₂, FeBr₃ | Substitution at ortho positions to the ether linkages on both rings |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Substitution at ortho positions to the ether linkages on both rings |

This table outlines the expected regiochemical outcomes for standard EAS reactions.

Directed Functionalization Strategies

Beyond classical EAS, modern synthetic methods allow for highly regioselective functionalization. One powerful technique is directed ortho-metalation (DoM) . wikipedia.orgstrath.ac.uk In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium), which then deprotonates the nearest (ortho) C-H bond. baranlab.org The resulting aryllithium species can be trapped with various electrophiles.

For the phenoxybenzene core, the ether oxygen can act as a DMG. wikipedia.org Treatment of this compound with a strong base like n-butyllithium could lead to deprotonation at the positions ortho to the ether oxygen on both rings. This provides a route to introduce a wide range of functional groups with high regiocontrol, complementing the patterns seen in traditional EAS. The choice of base, solvent, and temperature can influence the selectivity of the metalation. uwindsor.ca

In-depth Analysis of this compound Remains Elusive in Scientific Literature

Similarly, searches for specific catalytic reactions involving this compound have not yielded documented examples. The reactivity of the bromoethoxy group suggests potential for various catalytic transformations, such as cross-coupling reactions or etherifications, where a catalyst could be employed to enhance efficiency and selectivity. In a typical scenario, researchers would investigate the performance of different catalysts, quantify reaction yields, and propose catalytic cycles. This information is crucial for understanding the practical applications and synthetic utility of a compound. Unfortunately, such detailed research findings for this compound are not present in the current body of scientific literature.

The lack of specific research into the reactivity and catalytic applications of this compound means that data tables detailing reaction conditions, yields, or computational chemistry results cannot be generated.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 1-(2-Bromoethoxy)-4-phenoxybenzene, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the phenoxy group and the substituted benzene ring will appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. The protons of the ethoxy chain will be observed in the aliphatic region. Specifically, the methylene protons adjacent to the oxygen atom (-O-CH₂-) are expected to resonate as a triplet at approximately δ 4.2-4.4 ppm, while the methylene protons adjacent to the bromine atom (-CH₂-Br) would appear as a triplet further downfield, around δ 3.6-3.8 ppm, due to the deshielding effect of the electronegative bromine.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The carbon atoms of the two phenyl rings will generate a series of signals in the aromatic region (δ 115-160 ppm). The carbon attached to the ether oxygen on the phenoxybenzene ring is expected to be the most downfield among the aromatic carbons. The aliphatic carbons of the bromoethoxy group will appear in the upfield region. The carbon atom bonded to the oxygen (-O-CH₂) is anticipated to have a chemical shift in the range of δ 65-70 ppm, while the carbon attached to the bromine (-CH₂-Br) would likely resonate at approximately δ 30-35 ppm. The "heavy atom effect" of bromine can cause the signal of the directly attached carbon to be further upfield than what would be predicted based on electronegativity alone stackexchange.com.

| Predicted ¹H NMR Data for this compound | |

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.8 - 7.5 (m) |

| -O-CH₂- | 4.2 - 4.4 (t) |

| -CH₂-Br | 3.6 - 3.8 (t) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H/C-C | 115 - 135 |

| -O-CH₂- | 65 - 70 |

| -CH₂-Br | 30 - 35 |

Mass Spectrometry Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For this compound (C₁₄H₁₃BrO₂), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values separated by two units (M⁺ and M+2) youtube.com.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. A primary fragmentation event would be the cleavage of the C-Br bond, leading to the loss of a bromine radical and the formation of a cation. Another significant fragmentation could involve the cleavage of the ether bond, resulting in ions corresponding to the phenoxybenzene moiety and the bromoethoxy group.

| Predicted Mass Spectrometry Data for this compound | |

| Ion | Predicted m/z |

| [M]⁺ (with ⁷⁹Br) | 292.01 |

| [M+2]⁺ (with ⁸¹Br) | 294.01 |

| [M-Br]⁺ | 213.09 |

| [C₁₂H₉O₂]⁺ (phenoxybenzene ether fragment) | 185.06 |

| [C₂H₄BrO]⁺ (bromoethoxy fragment) | 122.95 / 124.95 |

X-ray Crystallographic Analysis of Crystalline Forms and Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions nih.govwikipedia.org. While no published crystal structure for this compound is currently available, its potential for crystallographic analysis can be discussed.

If a suitable single crystal of this compound or a derivative could be grown, X-ray diffraction analysis would reveal the precise conformation of the molecule in the solid state. This would include the dihedral angles between the two phenyl rings and the conformation of the flexible bromoethoxy chain. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as C-H···π or halogen bonding, which could influence the physical properties of the solid. The study of diaryl ether derivatives by X-ray crystallography has provided valuable insights into their conformational preferences and packing motifs researchgate.net.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes youtube.comresearchgate.net.

The IR and Raman spectra of this compound would be expected to show several characteristic bands. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching of the diaryl ether and the alkyl aryl ether would produce strong bands in the 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

| Predicted Vibrational Spectroscopy Data for this compound | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3030 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| Aromatic C=C stretch | 1450 - 1600 |

| Asymmetric C-O-C stretch | 1200 - 1250 |

| Symmetric C-O-C stretch | 1000 - 1100 |

| C-Br stretch | 500 - 700 |

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the π→π* transitions of the aromatic rings. Phenoxybenzene itself exhibits absorption maxima around 270-280 nm. The presence of the bromoethoxy substituent is not expected to significantly shift the main absorption bands, as it is not directly conjugated with the aromatic system aps.orgnih.gov.

Fluorescence spectroscopy could potentially provide further insights into the excited state properties of the molecule. Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence, although the presence of the heavy bromine atom could lead to quenching of fluorescence through enhanced intersystem crossing to the triplet state. The emission spectrum, if observed, would be expected at a longer wavelength than the absorption maximum.

| Predicted Electronic Spectroscopy Data for this compound | |

| Spectroscopic Parameter | Predicted Value |

| UV-Vis Absorption Maximum (λ_max) | ~270 - 280 nm |

| Molar Absorptivity (ε) | Moderate to High |

| Fluorescence Emission | Potentially weak or quenched |

Theoretical and Computational Chemistry Studies of 1 2 Bromoethoxy 4 Phenoxybenzene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and the energies associated with different molecular states.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. sapub.org It is particularly well-suited for determining the optimized geometry and exploring the potential energy surface of molecules like 1-(2-bromoethoxy)-4-phenoxybenzene.

By applying DFT calculations, typically with a functional like B3LYP and a basis set such as 6-311G(d,p), one can determine the most stable three-dimensional arrangement of the atoms in the molecule. sapub.org For this compound, key geometric parameters of interest would be the bond lengths and angles of the diphenyl ether linkage, the C-O-C ether bond angle, and the conformation of the bromoethoxy side chain. The potential energy surface (PES) scan would reveal the energy barriers associated with the rotation around the ether linkage and the C-O bond of the side chain, identifying the most stable conformers. nih.gov Although specific data for the target molecule is not available, DFT calculations on similar substituted diphenyl ethers have been performed, providing a reference for the expected structural parameters. nih.gov

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range |

| C-O-C (ether) bond angle | 118-122° |

| Dihedral angle (phenyl rings) | 30-50° |

| C-Br bond length | 1.95-2.00 Å |

| O-C (alkyl) bond length | 1.42-1.45 Å |

This table is illustrative and based on typical values for similar functional groups from computational studies.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate electronic properties. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be employed to obtain precise values for properties like ionization potential, electron affinity, and the electronic band gap. aps.org These calculations would also yield a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. sapub.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. rsc.org For this compound, two key reactions of interest would be its synthesis, likely via a Williamson ether synthesis, and its potential degradation through ether cleavage.

Modeling the Williamson ether synthesis would involve calculating the energy profile of the reaction between a phenoxide and a bromoethoxy species. masterorganicchemistry.com This would identify the transition state for the S\textsubscript{N}2 reaction, providing the activation energy and allowing for the calculation of theoretical reaction rates. nih.govorganicchemistrytutor.com Similarly, the acidic cleavage of the ether bond can be modeled to understand whether the reaction proceeds via an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism. masterorganicchemistry.comlibretexts.org The calculations would pinpoint the protonation of the ether oxygen as the initial step, followed by the nucleophilic attack of a halide. masterorganicchemistry.com

Conformation Analysis and Dynamics Simulations

The flexibility of the ether linkage and the bromoethoxy side chain in this compound means that it can exist in multiple conformations. nih.gov Understanding the conformational landscape and the dynamics of interconversion is important for predicting its physical and biological properties.

Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time. mdpi.comresearchgate.net By simulating the molecule in a solvent, one can observe the preferred conformations and the timescales of transitions between them. mdpi.comaps.org These simulations provide a dynamic picture of the molecule's behavior, which is more representative of its state in solution than static quantum chemical calculations. researchgate.net

Predictive Modeling for Chemical Behavior and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. nih.govnih.gov While no specific QSAR models for this compound exist, one could be developed as part of a larger dataset of related compounds.

By calculating a range of molecular descriptors for a series of substituted phenoxybenzene derivatives, a QSAR model could be built to predict properties such as toxicity, environmental persistence, or binding affinity to a particular biological target. nih.govnih.gov The descriptors would include electronic properties (e.g., HOMO-LUMO gap), steric parameters, and lipophilicity (logP). Such a model would be valuable for screening new derivatives with desired properties. nih.govresearchgate.net

In-Silico Design Principles for Derivatives

The principles of computational chemistry can be applied to the in-silico design of new molecules with enhanced or specific properties. nih.govnih.gov Starting with the scaffold of this compound, derivatives could be designed to optimize a particular characteristic. For instance, if the goal were to increase the molecule's binding affinity to a specific protein, modifications could be made to the phenoxy or ethoxy groups to improve interactions with the protein's active site. nih.gov Molecular docking simulations would be used to predict the binding mode and affinity of these new derivatives, guiding synthetic efforts towards the most promising candidates. nih.gov Structure-activity relationship studies on related compounds have shown that even small changes, such as the position of a substituent, can have a significant impact on biological activity. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The quest for novel therapeutic agents often relies on the synthesis of complex molecular scaffolds that can interact with biological targets. The bifunctional nature of 1-(2-Bromoethoxy)-4-phenoxybenzene, possessing both an electrophilic bromo group and a lipophilic phenoxybenzene tail, makes it a valuable starting material for constructing such scaffolds.

The bromoethoxy group readily participates in nucleophilic substitution reactions, allowing for the introduction of various nitrogen-, oxygen-, or sulfur-containing heterocycles, which are prevalent in many drug molecules. The phenoxybenzene portion of the molecule can influence the pharmacokinetic properties of the resulting compounds, such as their solubility, membrane permeability, and metabolic stability.

While direct examples of the use of this compound in the synthesis of specific drug candidates are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest its utility. For instance, related phenoxy derivatives have been utilized in the synthesis of 4-phenoxy-1,2,3,4-tetrahydroisoquinolines, which have shown affinity for dopamine (B1211576) D2-like receptors. Furthermore, the synthesis of various biologically active chromene derivatives, a privileged scaffold in medicinal chemistry, often involves precursors with similar functionalities. ijbpas.com The strategic incorporation of the this compound unit could lead to the development of novel compounds with potential activities as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Role in the Development of Advanced Polymer Materials

The field of polymer science continuously seeks new monomers to create materials with enhanced properties. This compound serves as a latent monomer or a modifying agent in the synthesis of advanced polymers. The reactive bromoethoxy group can be converted into a polymerizable functional group, such as a vinyl ether or an epoxide, through straightforward chemical transformations.

The incorporation of the bulky and relatively rigid phenoxybenzene side group into a polymer backbone can significantly impact the material's properties. It can increase the glass transition temperature (Tg), enhancing the thermal stability of the polymer. Moreover, the phenoxy group can improve the polymer's solubility in organic solvents and influence its mechanical properties, potentially leading to materials with a desirable balance of strength and processability.

One area where this compound could be particularly relevant is in the synthesis of modified poly(ether ether ketone) (PEEK) or other high-performance poly(aryl ether)s. By incorporating this compound as a comonomer, it is possible to introduce pendant functional groups that can be used for subsequent cross-linking or for grafting other polymer chains, leading to the creation of novel polymer architectures with tailored properties.

Contribution to Electronic and Optical Materials Research

The unique electronic and photophysical properties of aromatic compounds make them key components in the development of organic electronic and optical materials. The phenoxybenzene unit in this compound contributes to its potential in this arena.

The synthesis of liquid crystals is one area where this compound could find application. The rod-like structure of molecules based on the 4-phenoxybenzene core is a common feature in many liquid crystalline materials. By reacting this compound with other mesogenic (liquid crystal-forming) units, it is possible to create novel liquid crystals with specific phase behaviors and electro-optical properties. For instance, the synthesis of various liquid crystals containing a 1,3-dioxane (B1201747) structure has been reported, and the introduction of different terminal groups significantly affects their properties. rsc.org

In the realm of organic electronics, molecules containing phenoxybenzene moieties can be precursors to organic semiconductors. While direct application of this compound in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) is not yet established, its structure provides a foundation for building more complex, conjugated molecules with desirable electronic characteristics.

Design and Synthesis of Functional Molecular Architectures

Beyond its use in polymers and electronic materials, this compound is a valuable tool for the construction of well-defined, functional molecular architectures, such as macrocycles and supramolecular assemblies.

The bromoethoxy group provides a reactive handle for Williamson ether synthesis, a powerful reaction for forming ether linkages. This allows for the cyclization of precursors containing the this compound unit to form macrocycles. These cyclic structures can act as host molecules for smaller guests, forming the basis of synthetic receptors and sensors. The synthesis of various macrocycles, including those based on phenyleneimine and benzothiadiazole units, has been achieved through one-pot procedures, highlighting the feasibility of such synthetic strategies. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-bromoethoxy)-4-phenoxybenzene, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic Substitution : React 4-phenoxyphenol with 1,2-dibromoethane in the presence of K₂CO₃ (anhydrous) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Monitor progress via TLC (hexane:EtOAc 4:1). Purify via column chromatography (silica gel, gradient elution) .

- Alternative : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane) to enhance reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 6.8–7.4 ppm), BrCH₂CH₂O- (δ 3.6–4.2 ppm). ¹³C NMR confirms ether linkage (C-O at ~70 ppm) and bromine substitution .

- LC-MS : ESI+ mode detects [M+H]⁺ (calc. 307.0 m/z). Retention time (e.g., 6.2 min on C18 column) validates purity .

Q. How does the bromoethoxy group influence reactivity in cross-coupling reactions?

- Suzuki-Miyaura : The bromine atom enables palladium-catalyzed coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Competing ether cleavage is mitigated by using mild bases .

- Nucleophilic Substitution : The β-bromoethoxy moiety reacts with amines (e.g., piperidine) in DMF at 100°C to form secondary amines. Kinetic studies show pseudo-first-order behavior .

Advanced Research Questions

Q. What mechanistic insights explain contradictory toxicity data for bromoethoxy-phenoxy derivatives in biological assays?

- Case Study : 1-(2-Bromoethoxy)-4-bromobenzene showed 30% larval mortality at 24 h, while 1-(2-bromoethoxy)-2-phenylbenzene achieved 100% under identical conditions. This disparity may stem from steric hindrance or metabolic stability differences .

- Mitigation : Conduct comparative QSAR modeling to correlate substituent position (para vs. ortho) with bioactivity. Validate via in vitro cytochrome P450 assays .

Q. How is this compound utilized in synthesizing muscarinic receptor modulators?

- Application : As a key intermediate in umeclidinium bromide synthesis:

- React with 1-azabicyclo[2.2.2]octane derivatives in THF/water (1:1) at 50°C. Purify via recrystallization (EtOAc/hexane) .

- Mechanistic Role : The bromoethoxy group facilitates SN2 displacement by tertiary amines, forming quaternary ammonium salts critical for bronchodilator activity .

Q. What computational strategies predict the environmental persistence of bromoethoxy-phenoxy compounds?

- Models :

- EPI Suite : Estimate biodegradation (BIOWIN <2.0) and bioaccumulation (log BCF >3.5) using fragment-based methods .

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess hydrolysis pathways. The C-Br bond exhibits higher lability (ΔG‡ ~25 kcal/mol) than C-O bonds .

Q. How do solvent effects and catalyst choice impact regioselectivity in functionalizing bromoethoxy-phenoxy scaffolds?

- Case Study : Pd/C in EtOH promotes debromination, while Pd(OAc)₂/Xantphos in toluene favors coupling. Solvent polarity (e.g., DMF vs. THF) modulates transition-state stabilization .

- Experimental Design : Use DoE (Design of Experiments) to screen solvent/catalyst combinations. Analyze outcomes via MLR (Multiple Linear Regression) .

Q. What regulatory considerations govern the handling of bromoethoxy-phenoxy derivatives in academic labs?

- Safety Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.